4-Acetoxy-3'-chlorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-Acetoxy-3'-chlorobenzophenone involves complex chemical reactions. For instance, a study by Haasbroek et al. (1998) detailed the synthesis of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, highlighting the use of X-ray crystallography and nuclear magnetic resonance methods for structure confirmation (Haasbroek, Oliver, & Carpy, 1998). Another example includes the improvement of the synthetic process of 4-Hydroxy-4′-chlorobenzophenone, showcasing the optimization of conditions for higher yield and reduced environmental pollution (Qiao De-yang, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed via X-ray crystallography, showcasing the molecule's specific spatial arrangement (Haasbroek et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving 4-Acetoxy-3'-chlorobenzophenone derivatives demonstrate the compound's reactivity and potential for creating new chemical entities. For example, the synthesis of 3,4-Methylenedioxyphenol by the Acetylhydroperoxide Oxidation Method from related precursors shows the versatility of chemical transformations (Zhuo‐An Zhao, 2002).

Physical Properties Analysis

The physical properties of compounds similar to 4-Acetoxy-3'-chlorobenzophenone, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. The study by Prabhuswamy et al. (2021) on 2-(4-fluorophenoxy) acetic acid provides insight into the compound's crystalline properties and stability through Hirshfeld surface analysis and 3D energy frameworks (Prabhuswamy et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for the application and manipulation of 4-Acetoxy-3'-chlorobenzophenone derivatives. Research by Wu et al. (2018) on the palladium-catalyzed reductive [5+1] cycloaddition of 3-acetoxy-1,4-enynes with CO, enabled by hydrosilanes, illustrates the compound's potential for synthesizing functionalized phenols (Wu, Song, Luo, & Li, 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis Improvements and Applications

4-Acetoxy-3'-chlorobenzophenone serves as an intermediate in various synthetic processes, where improvements in synthesis methods have been reported to reduce environmental pollution and enhance yield efficiency. For instance, the synthesis of 4-Hydroxy-4′-chlorobenzophenone, a related compound, was optimized through Friedel-Crafts acylation, demonstrating reagent and time savings alongside reduced environmental impact (Qiao De-yang, 2010). Similarly, the synthesis of Fenofibrate acid, starting from a related benzophenone, utilized phase transfer catalysis to achieve a high yield under optimized conditions, showcasing the versatility of benzophenone derivatives in pharmaceutical synthesis (Li Ga, 2014).

Optical and Electronic Applications

The nonlinear optical properties of compounds synthesized from benzophenone derivatives have been explored, revealing their potential in optical device applications such as optical limiters and switches. This research indicates the value of benzophenone derivatives in developing materials with desirable electronic properties (K. Naseema et al., 2010).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, benzophenone derivatives have been utilized in the synthesis of molecular imprinted polymers for the selective detection of pollutants, demonstrating their importance in environmental monitoring and safety (F. Omidi et al., 2014). Another study highlighted the development of an analytical method for detecting benzophenone-3 and its metabolites in human serum, showcasing the role of benzophenone derivatives in biomedical analysis and public health (Isuha Tarazona et al., 2013).

Supramolecular Chemistry

The study of supramolecular effects on the electrochemical behavior of aromatic carbonyl compounds, including benzophenone derivatives, has provided insights into their reactivity and interactions, offering potential applications in materials science and electrochemistry (C. Amatore et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chlorobenzophenone, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Eigenschaften

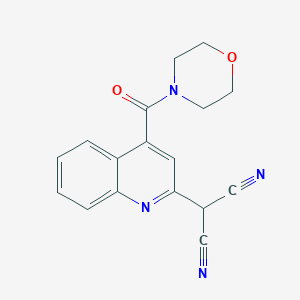

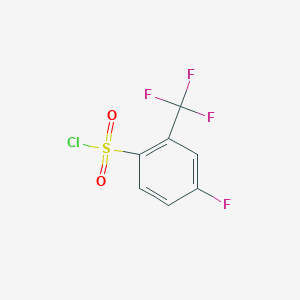

IUPAC Name |

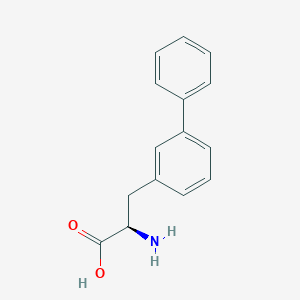

[4-(3-chlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXCBSCWGCKOAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641696 |

Source

|

| Record name | 4-(3-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-3'-chlorobenzophenone | |

CAS RN |

185606-02-4 |

Source

|

| Record name | 4-(3-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)